![molecular formula C14H19ClN4 B14132185 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine CAS No. 88944-92-7](/img/structure/B14132185.png)
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the pyrrolidine ring in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic conditions.
Chlorination: The indazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Alkylation: The chlorinated indazole is then subjected to alkylation with 3-(pyrrolidin-1-yl)propylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole Derivatives: Other indazole derivatives with similar structures and biological activities.
Pyrrolidine-Containing Compounds: Compounds containing the pyrrolidine ring, which may exhibit similar pharmacological properties.
Uniqueness
5-Chloro-N-[3-(pyrrolidin-1-yl)propyl]-1H-indazol-3-amine is unique due to the specific combination of the indazole core and the pyrrolidine ring, which enhances its biological activity and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
88944-92-7 |
|---|---|
Molekularformel |
C14H19ClN4 |
Molekulargewicht |
278.78 g/mol |
IUPAC-Name |
5-chloro-N-(3-pyrrolidin-1-ylpropyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H19ClN4/c15-11-4-5-13-12(10-11)14(18-17-13)16-6-3-9-19-7-1-2-8-19/h4-5,10H,1-3,6-9H2,(H2,16,17,18) |
InChI-Schlüssel |
FYNBMVVUAIVIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCCNC2=NNC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


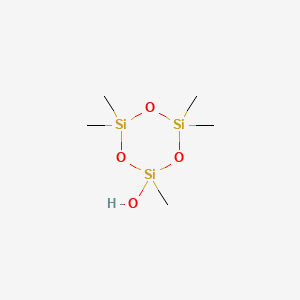
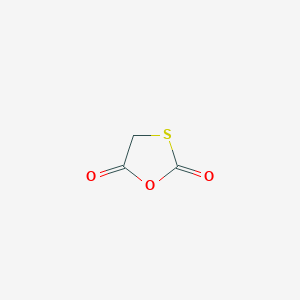
![1-[5-(3-Azidopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14132130.png)
![(4-(Benzo[b]thiophen-3-yl)phenyl)methanol](/img/structure/B14132136.png)
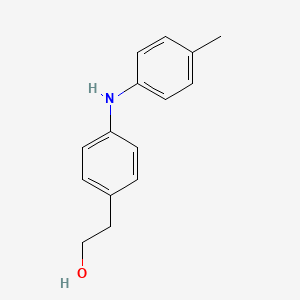
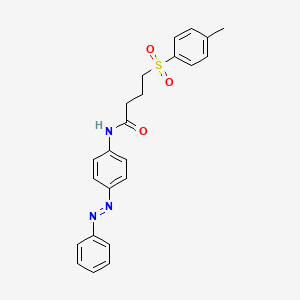
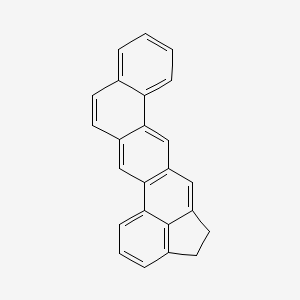

![3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propan-1-ol](/img/structure/B14132167.png)
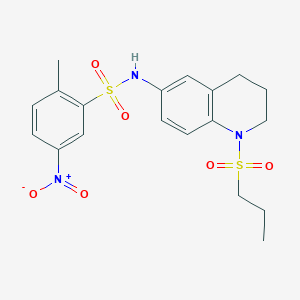

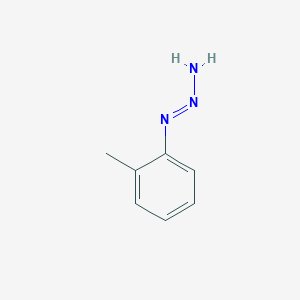

![2-[(2-Hydroxy-3,5-dimethylphenyl)-phenylmethyl]-4,6-dimethylphenol](/img/structure/B14132194.png)
